

Technical Guide: Methyl 2-(bromomethyl)-4-fluorobenzoate (CAS 157652-28-3)

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Compound of Interest

Compound Name:	Methyl 2-(bromomethyl)-4-fluorobenzoate
Cat. No.:	B125543

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Methyl 2-(bromomethyl)-4-fluorobenzoate**, a key building block in modern organic synthesis, particularly in the development of targeted cancer therapies. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its significant role as an intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors.

Core Compound Properties

Methyl 2-(bromomethyl)-4-fluorobenzoate is a substituted aromatic compound with the chemical formula $C_9H_8BrFO_2$.^{[1][2][3]} Its structure features a methyl benzoate core with a bromomethyl group at the 2-position and a fluorine atom at the 4-position. This unique arrangement of functional groups makes it a versatile reagent in various chemical transformations.

Table 1: Physicochemical and Safety Data for **Methyl 2-(bromomethyl)-4-fluorobenzoate**

Property	Value	Source(s)
CAS Number	157652-28-3	[1] [2] [3]
Molecular Formula	C ₉ H ₈ BrFO ₂	[1] [2] [3]
Molecular Weight	247.06 g/mol	[1] [2]
Physical Form	Solid or viscous liquid	[2]
Purity	Typically ≥97%	[2] [3]
Storage Conditions	Sealed in a dry environment at 2-8°C	[2]
Signal Word	Danger	[2]
Hazard Statements	H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)	[2]
Precautionary Statements	P261, P280, P305+P351+P338, P310	[2]

Spectroscopic Data

Disclaimer: Experimentally derived spectral data for **Methyl 2-(bromomethyl)-4-fluorobenzoate** is not readily available in published literature. The following data is predicted based on the analysis of structurally analogous compounds and established spectroscopic principles. These predictions are intended to serve as a reference for identification and characterization.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.9-8.1	dd	1H	Ar-H
~7.1-7.3	m	2H	Ar-H
~4.9	s	2H	-CH ₂ Br
~3.9	s	3H	-OCH ₃

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~165	C=O (ester)
~163 (d, J ≈ 250 Hz)	C-F
~138 (d, J ≈ 3 Hz)	Ar-C
~132 (d, J ≈ 9 Hz)	Ar-CH
~127 (d, J ≈ 3 Hz)	Ar-C
~118 (d, J ≈ 21 Hz)	Ar-CH
~115 (d, J ≈ 25 Hz)	Ar-CH
~52	-OCH ₃
~28	-CH ₂ Br

Table 4: Predicted Key IR Absorptions and Mass Spectrometry Data

Spectroscopic Technique	Predicted Values
Infrared (IR)	~1720 cm ⁻¹ (C=O stretch, ester), ~1250 cm ⁻¹ (C-O stretch, ester), ~1200 cm ⁻¹ (C-F stretch)
Mass Spectrometry (MS)	[M] ⁺ at m/z 246/248 (due to Br isotopes), fragments corresponding to loss of -OCH ₃ , -Br

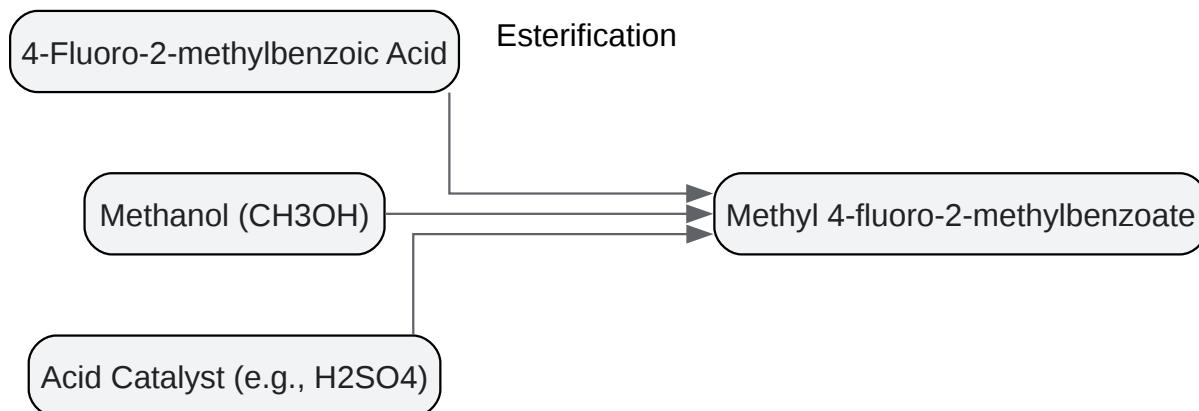
Synthesis and Experimental Protocols

The synthesis of **Methyl 2-(bromomethyl)-4-fluorobenzoate** typically proceeds via the radical bromination of its precursor, Methyl 4-fluoro-2-methylbenzoate. The following protocol is adapted from a well-established procedure for a structurally similar compound, Methyl 2-(bromomethyl)-4-chlorobenzoate.

Synthesis of Methyl 4-fluoro-2-methylbenzoate (Precursor)

The precursor can be synthesized from 4-fluoro-2-methylbenzoic acid via esterification.

Reaction:



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Caption: Precursor Synthesis Workflow.

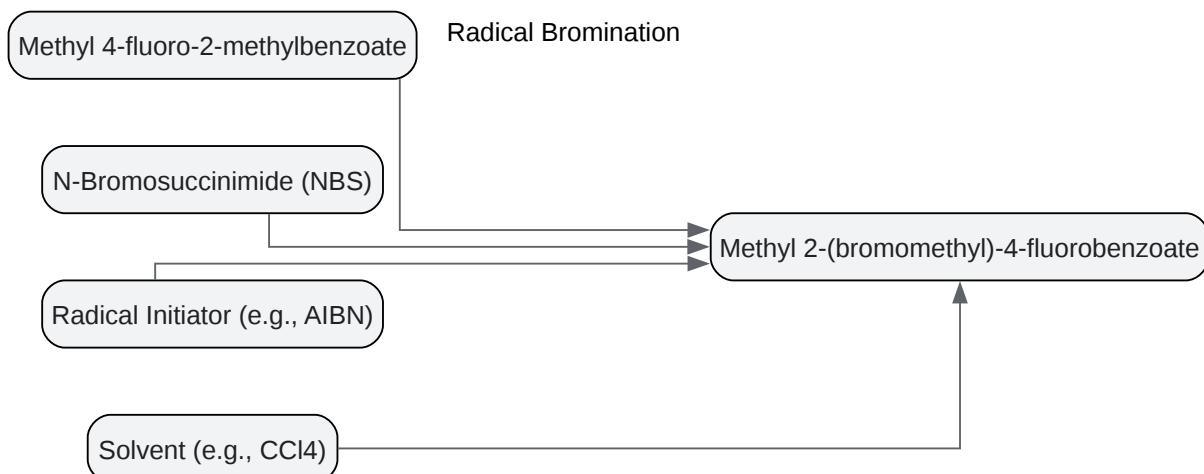
Experimental Protocol:

- To a stirred solution of 4-fluoro-2-methylbenzoic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid at 0 °C.
- Allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.
- Remove the methanol under reduced pressure.

- Dilute the residue with an organic solvent such as ethyl acetate and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
- Purify the product by column chromatography on silica gel if necessary.

Radical Bromination to Methyl 2-(bromomethyl)-4-fluorobenzoate

Reaction:



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Caption: Synthesis of the title compound.

Experimental Protocol:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-fluoro-2-methylbenzoate (1.0 equivalent) in a suitable solvent such as carbon tetrachloride.

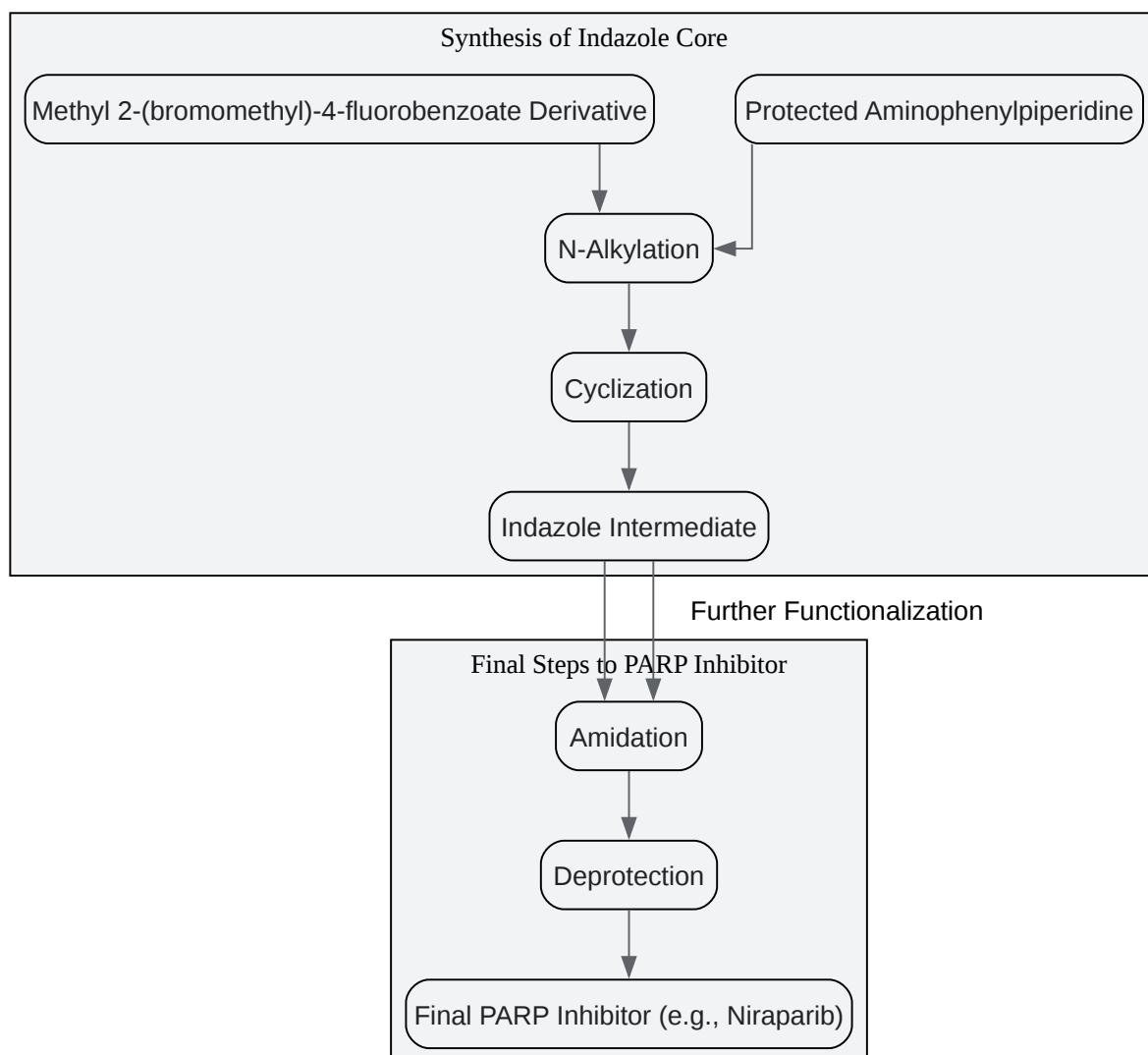
- Add N-bromosuccinimide (NBS) (1.05 equivalents) and a radical initiator, for example, azobisisobutyronitrile (AIBN) (0.05 equivalents), to the reaction mixture.
- Heat the mixture to reflux (around 77°C for CCl₄) and maintain this temperature for 2-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, cool the mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the final product.

Applications in Drug Discovery: Synthesis of PARP Inhibitors

Methyl 2-(bromomethyl)-4-fluorobenzoate and its analogs are crucial intermediates in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. PARP enzymes are essential for the repair of single-strand DNA breaks. In cancers with mutations in DNA repair genes like BRCA1 and BRCA2, inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

One prominent example is the synthesis of Niraparib, a PARP inhibitor used in the treatment of ovarian and other cancers.^{[4][5][6][7][8]} While multiple synthetic routes to Niraparib exist, a key strategic step in some patented methods involves the construction of the indazole core, where a bromomethyl-substituted benzoic acid derivative can serve as a precursor.

The following diagram illustrates a plausible synthetic pathway where a derivative of **Methyl 2-(bromomethyl)-4-fluorobenzoate** is utilized in the synthesis of a key intermediate for PARP inhibitors like Niraparib.



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Caption: Synthetic pathway to PARP inhibitors.

This synthetic strategy highlights the importance of **Methyl 2-(bromomethyl)-4-fluorobenzoate** as a versatile building block, enabling the construction of complex heterocyclic scaffolds that are central to the biological activity of many modern pharmaceuticals. The bromomethyl group provides a reactive handle for nucleophilic substitution, allowing for the coupling with other fragments, while the ester and fluoro substituents can be further manipulated or may contribute to the final drug's pharmacokinetic and pharmacodynamic properties.

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